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molecular formula C11H22NO3P B8544319 Diethyl {[di(prop-2-en-1-yl)amino]methyl}phosphonate CAS No. 56900-13-1

Diethyl {[di(prop-2-en-1-yl)amino]methyl}phosphonate

Cat. No. B8544319
M. Wt: 247.27 g/mol
InChI Key: HJDDLKXKJBTCFS-UHFFFAOYSA-N
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Patent
US07687635B2

Procedure details

0.1 g (0.41 mmole) of the diethyl diallylaminomethylphosphonate prepared in example 25 was dissolved in 2 ml chlorobenzene, then 0.014 g (0.02 mmole) of the bimetallic ruthenium complex 3.e prepared in example 24 was added and the mixture was stirred for 16 hours at 60° C. The catalyst was removed after evaporation of the chlorobenzene by column chromatography, yielding 0.04 g (0.18 mmole, yield 45%) diethyl 1H-pyrrole-1-ylmethylphosphonate. This product was further characterised by the following spectra:
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
3.e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:8][P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])[CH2:5][CH:6]=[CH2:7])C=C>ClC1C=CC=CC=1>[N:4]1([CH2:8][P:9](=[O:16])([O:10][CH2:11][CH3:12])[O:13][CH2:14][CH3:15])[CH:1]=[CH:7][CH:6]=[CH:5]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C=C)N(CC=C)CP(OCC)(OCC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
3.e
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CUSTOM
Type
CUSTOM
Details
after evaporation of the chlorobenzene by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(C=CC=C1)CP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mmol
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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